2-Acetylpyridine semicarbazone

Vue d'ensemble

Description

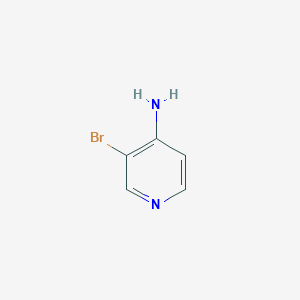

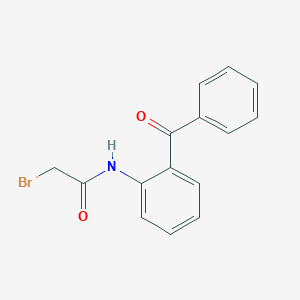

2-Acetylpyridine semicarbazone is a compound that has been extensively studied due to its wide pharmacological profile and constitutive properties . It is known for its chelating capacity when associated with metals in coordination compounds . It is also known for its comprehensive mechanisms of action . The semicarbazones are shown in equilibrium in their keto and enol tautomeric forms, acting as a neutral ligand through the nitrogen atom from the imine group or the oxygen atom from the carbonyl group, or as a monoanionic ligand .

Synthesis Analysis

The synthesis of 2-acetylpyridine semicarbazone involves the use of Schiff bases due to their stability and comprehensive structural versatility . The structural versatility of semicarbazones is further increased with many possible substituent groups, which most often include new sites of bonding, increasing the possibilities of coordination with metal centers .Molecular Structure Analysis

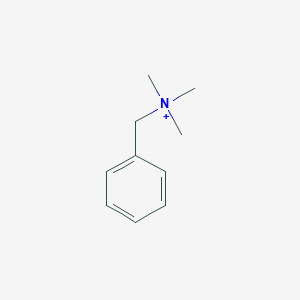

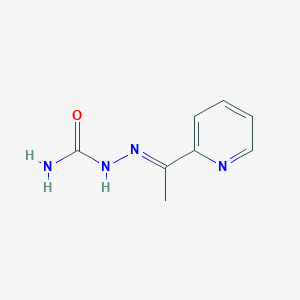

The molecular structure of 2-acetylpyridine semicarbazone contains a total of 23 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions of 2-acetylpyridine semicarbazone involve the formation of complexes with metals such as copper(II) . In all compounds, the semicarbazone ligands were found tridentate with NNO-donor atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetylpyridine semicarbazone are characterized by physicochemical and spectroscopic methods . The single crystal X-ray diffraction analysis showed the influences of the different copper salt starting reagent in the crystal structures .Applications De Recherche Scientifique

Insulin-like Activity : 2-Acetylpyridine semicarbazone has been used to form complexes with oxovanadium(IV) and (V), which exhibit insulin-like activity. These complexes enhance glucose uptake and inhibit glycerol release from adipocytes, indicating their potential as insulin mimics (Bastos et al., 2008).

Spectral Studies : Spectroscopic studies of semicarbazones derived from acetylpyridine, including 2-Acetylpyridine semicarbazone, have been conducted to better understand their structural properties. These studies are crucial for the characterization and application of these compounds in various fields (Beraldo et al., 2001).

Determination of Cobalt in Biological Samples : 2-Acetylpyridine semicarbazone has been used for the non-extractive spectrophotometric determination of cobalt in acidic media, forming complexes with cobalt. This application is significant in analytical chemistry, especially for measuring trace elements in biological samples (Babu et al., 2009).

Antiviral Drug Research : As an inhibitor of herpes simplex virus type 1-specified ribonucleoside diphosphate reductase, 2-Acetylpyridine semicarbazone and its analogues have been studied for their antiviral properties, contributing to the development of new antiviral drugs (Turk et al., 1986).

Metal Complex Formation : Complexes of 2-Acetylpyridine semicarbazone with metals like cobalt(II), chromium(III), and copper(II) have been synthesized and characterized, suggesting applications in material science and coordination chemistry (Pilar et al., 1987).

Copper(II) Complexes Synthesis and Characterization : The synthesis and structural elucidation of copper(II) complexes with 2-Acetylpyridine semicarbazone have been reported, which highlights the importance of noncovalent interactions in their crystal structures. Such studies are fundamental in the field of inorganic chemistry (Gatto et al., 2020).

Topical Efficacy Against Herpes Virus : The efficacy of 2-Acetylpyridine semicarbazone and related derivatives in treating herpes simplex virus infections has been investigated, indicating its potential use in antiviral therapies (Sidwell et al., 1990).

Ruthenium(III) Complexes for Catalytic and DNA Interaction Studies : The reaction of 2-Acetylpyridine semicarbazone with ruthenium(III) precursor complexes has been studied, leading to new insights into their catalytic activity and DNA interaction, relevant in bioinorganic chemistry (Manikandan et al., 2012).

Antitrypanosomal Activity : The antitrypanosomal activity of 2-Acetylpyridine thiosemicarbazones against Trypanosoma rhodesiense has been explored, contributing to the search for new treatments for trypanosomiasis (Casero et al., 1980).

PET Radiopharmaceutical for Tumor Imaging : A study on the synthesis and evaluation of 68Ga-2-acetylpyridine semicarbazone as a PET radiopharmaceutical for tumor imaging shows the potential of this compound in diagnostic imaging (Al-Hokbany et al., 2014).

Safety And Hazards

2-Acetylpyridine semicarbazone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

[(E)-1-pyridin-2-ylethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXQWZJWMCHCHH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylpyridine semicarbazone | |

CAS RN |

14534-93-1 | |

| Record name | 2-Acetylpyridine semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.